2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid
Description
2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a diethylamino group at the 2-position and a methyl substituent at the 6-position of the pyrimidine ring. This compound is primarily used in pharmaceutical and agrochemical research due to the structural versatility of pyrimidines, which allows for diverse biological interactions . Its hydrochloride salt (CAS 1185110-74-0) is commercially available, with applications in drug discovery and organic synthesis .
Properties
IUPAC Name |
2-(diethylamino)-6-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-4-13(5-2)10-11-7(3)6-8(12-10)9(14)15/h6H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAYCVJXFBEINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Guanidine and Diketene Intermediates
One of the most documented and industrially relevant methods for preparing 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid involves the reaction of a guanidine derivative with diketene in a strongly acidic medium. This method is based on the formation of the pyrimidine ring through cyclization and subsequent functionalization.
Generation of Diketene:
Diketene is produced by dehydrohalogenation of carboxylic acid halides containing an α-hydrogen atom. This step is typically carried out using organic bases such as triethylamine or diethylaniline, which facilitate the elimination of hydrogen halide and promote ketene dimerization in inert solvents like carbon tetrachloride.Reaction with Guanidine Sulfate:
The guanidine salt, specifically N,N-diethylguanidine sulfate, is reacted with diketene in a strongly acidic medium such as concentrated sulfuric acid (≥50% w/w) or oleum (up to 30% SO3). The acidic environment promotes ring closure and formation of the pyrimidine core.Continuous Process Parameters:
- Reactor temperature is maintained below 20°C during initial mixing to control reaction rate and avoid side reactions.
- The mixture is then heated to reflux in n-propanol (~95°C) for approximately 10 minutes to complete cyclization.
- Neutralization is performed with aqueous sodium hydroxide (40% w/w), simultaneously extracting the product into methyl isobutyl ketone.
- The organic phase is separated and evaporated to yield the crude product, which can be purified by recrystallization from ethanol.
- The process typically achieves about 80% yield based on guanidine input.
- Melting point of the crude product is around 131–132°C, increasing to 134–135°C after recrystallization, indicating high purity suitable for further applications.
| Step | Conditions | Notes |
|---|---|---|
| Diketene generation | Dehydrohalogenation with triethylamine or diethylaniline in CCl4 | Ketene dimerization to diketene |
| Reaction with guanidine salt | 66% sulfuric acid, <20°C initially, then reflux in n-propanol at 95°C for 10 min | Continuous flow process |
| Neutralization and extraction | 40% NaOH, methyl isobutyl ketone | Product extracted into organic phase |
| Purification | Recrystallization from ethanol | Melting point 134–135°C, ~80% yield |
This method is described in detail in patent US3997537A and is considered a robust industrial approach for synthesizing 2-diethylamino-4-hydroxy-6-methylpyrimidine derivatives, which can be further converted to the carboxylic acid form.
Alternative Synthetic Routes and Considerations
While the diketene-guanidine method is predominant, other synthetic strategies involve:
Halogenation and Subsequent Functionalization:
Starting from the corresponding pyrimidine acid or ester, halogenation (e.g., chlorination) followed by nucleophilic substitution with diethylamine can yield the target compound. This approach requires careful control of solvent (e.g., tetrahydrofuran, methyl-THF) and moisture content (<0.5%) to avoid side reactions and impurities.Amide Coupling Reactions:
Although more common for related compounds, amide coupling using activating agents like HATU and bases such as DIPEA in solvents like dichloromethane/dimethylformamide mixtures can be adapted for derivatives of pyrimidine carboxylic acids. This method is more relevant for analog synthesis but provides insight into functional group transformations on the pyrimidine scaffold.
Research Findings and Process Optimization
Continuous Flow Processing:
The continuous process described in patent literature allows for better temperature control, improved safety, and scalability. Maintaining low temperature during initial mixing prevents decomposition of sensitive intermediates.Use of Acid-Addition Salts:
Employing guanidine sulfate salts enhances solubility and reactivity in acidic media, improving yield and purity.Solvent Selection:
The choice of inert solvents like carbon tetrachloride for diketene dimerization and methyl isobutyl ketone for extraction is critical for process efficiency and product isolation.Purification Techniques:
Recrystallization from ethanol is effective for removing impurities and achieving high purity product suitable for pharmaceutical or research use.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high pressure and temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
While the search results do not provide extensive information specifically on the applications of "2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid," some related compounds and research areas can be inferred from the search results.
Potential Applications and Research Areas
- Preparation of Pesticides : 4-Hydroxypyrimidines bearing an amino group at the 2-position are useful intermediates in the preparation of various fungicidal and insecticidal products . The search results mention insecticides like pirimiphos-methyl and pirimiphos-ethyl . this compound might be relevant in the synthesis of similar pesticides .
- Pharmaceutical Intermediates: The expired patent US2855400A discusses 2-methyl-pyridine-4-carboxylic acid derivatives and their chemotherapeutic properties, particularly in combating tuberculosis . They can also serve as intermediates for preparing chemotherapeutically active compounds .
- Inhibitors: Metal complexes containing 6-methylpyridine-2-carboxylic acid have been studied as α-glucosidase inhibitors . These complexes show potential in biological studies of plant pathogen resistance .
Table of compounds
Case Studies and Further Research
Due to the limited information, specific case studies for "this compound" are unavailable in the search results. Further studies would be needed to explore its applications, specifically through:
- Synthesis and Characterization: Synthesizing the compound and characterizing its chemical and physical properties.
- Biological Activity Screening: Testing its biological activity against various targets, such as enzymes, bacteria, fungi, and cancer cells.
- Pesticide Development: Investigating its potential as a pesticide or an intermediate in pesticide synthesis .
- Pharmaceutical Applications: Exploring its potential as a pharmaceutical intermediate or drug candidate, possibly related to tuberculosis or other diseases .
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The pyrimidine ring structure allows the compound to participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-4-carboxylic Acid Derivatives
Structural and Molecular Comparisons
The following table summarizes key structural analogs, highlighting substituent variations and molecular properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid | N/A* | C₁₀H₁₅N₃O₂ | ~209† | 2-diethylamino, 6-methyl |
| 2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid | 1018648-19-5 | C₈H₁₁N₃O₂ | 181.19 | 2-dimethylamino, 6-methyl |
| 2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid | 1528516-61-1 | C₁₀H₁₂N₂O₂ | 192.22 | Pyridine core, 2-cyclopropylamino |
| 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid | 1240599-70-5 | C₉H₁₀N₂O₂ | 178.19 | 2-cyclopropyl, 6-methyl |
| 5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid | 1165936-28-6 | C₁₆H₁₆ClN₅O₂ | 318.76 | 5-chloro, 2-cyclopropyl, complex N-substituent |
| 1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid | 1048922-47-9 | C₁₂H₁₀N₂O₃ | 230.22 | 2-oxo, 1-methyl, 6-phenyl |
*Not explicitly listed in evidence; †Calculated based on molecular formula.
Key Observations:
Cyclopropylamino substituents (e.g., 2-(cyclopropylamino)-6-methylpyridine-4-carboxylic acid) introduce ring strain, which may influence conformational stability or metabolic resistance .
Core Heterocycle Differences: Pyridine analogs (e.g., 2-(cyclopropylamino)-6-methylpyridine-4-carboxylic acid) lack the second nitrogen in the pyrimidine ring, reducing hydrogen-bonding capacity and electronic effects .
Functional Group Additions :
- Chlorine substituents (e.g., 5-chloro-2-cyclopropyl-...-carboxylic acid) increase electronegativity and may enhance bioactivity, as seen in agrochemicals like imazosulfuron .
- Phenyl or oxo groups (e.g., 1-methyl-2-oxo-6-phenyl-...-carboxylic acid) can improve π-π stacking interactions in drug-receptor complexes .
Biological Activity
2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in enzyme inhibition and metabolic pathways. This article reviews the biological activity of this compound, supported by case studies, research findings, and comparative data.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
The compound features a pyrimidine ring substituted with a diethylamino group and a carboxylic acid, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The diethylamino group enhances solubility and may facilitate binding to active sites on enzymes, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, affecting metabolic pathways.
- Receptor Modulation : It can influence receptor activities, leading to physiological responses.
Enzyme Inhibition
Research indicates that derivatives of pyrimidine compounds often exhibit xanthine oxidase inhibitory activity. For example, studies have shown that similar compounds can inhibit xanthine oxidase with varying degrees of potency. While specific data on this compound is limited, its structural analogs demonstrate significant enzyme inhibition.
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Compound A | 3.6 | Xanthine oxidase inhibitor |
| Compound B | 8.1 | Xanthine oxidase inhibitor |
| This compound | TBD | TBD |
Antioxidant Activity
Pyrimidine derivatives have also been studied for their antioxidant properties. The presence of the carboxylic acid group is believed to enhance radical scavenging capabilities, contributing to their potential therapeutic effects against oxidative stress-related diseases.
Case Studies
-
Xanthine Oxidase Inhibition :
A study involving similar pyrimidine derivatives showed promising results in inhibiting xanthine oxidase, an enzyme linked to gout and other inflammatory conditions. The study highlighted the structure-activity relationship (SAR) where modifications in the amino group significantly affected inhibitory potency . -
Antioxidant Properties :
Another investigation assessed the antioxidant potential of related compounds through DPPH radical scavenging assays. Results indicated that certain structural modifications led to enhanced antioxidant capacity, suggesting that this compound could exhibit similar benefits .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound C | Methyl group at position 5 | Moderate xanthine oxidase inhibition |
| Compound D | Amino group at position 2 | Strong antioxidant activity |
| This compound | Diethylamino group; carboxylic acid | TBD |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid, and what catalytic systems or solvents are typically employed?
- Methodological Answer : Common synthetic approaches involve condensation and cyclization reactions. For example, analogous pyrimidine derivatives are synthesized using palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene . Functionalization of the diethylamino group may require selective alkylation or amination under inert conditions. Post-synthetic purification (e.g., recrystallization or column chromatography) is critical for achieving >95% purity.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Eye/Skin Protection : Use chemical-resistant gloves and goggles. Immediate flushing with water is required upon contact .
- Ventilation : Work in a fume hood to avoid inhalation risks.
- Waste Disposal : Follow institutional guidelines for hazardous organic waste. Safety Data Sheets (SDS) for similar pyrimidine derivatives emphasize these measures .
Advanced Research Questions
Q. How can computational quantum chemistry optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s workflow integrates computational screening of catalysts and solvents to prioritize high-yield conditions . Reaction parameters (e.g., temperature, solvent polarity) can be simulated to identify optimal setups before lab validation.
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer : Contradictions may arise from impurities or assay variability. Mitigation strategies include:
- Purity Validation : Use HPLC-MS to confirm compound integrity.
- Dose-Response Studies : Test across a concentration gradient to identify threshold effects.
- Mechanistic Profiling : Compare results with structurally similar compounds (e.g., quinoline derivatives with confirmed antimicrobial activity) .
Q. How do catalyst selection and solvent systems impact the yield and regioselectivity of diethylamino group introduction?
- Methodological Answer : Catalyst choice (e.g., Pd vs. Cu) influences reaction kinetics and selectivity. For example, copper catalysts may favor C-N bond formation in polar aprotic solvents like DMF, while palladium systems could enhance stability of intermediates . Solvent polarity adjustments (e.g., toluene for non-polar intermediates) can minimize side reactions. Systematic Design of Experiments (DoE) is recommended for parameter optimization.
Q. Can machine learning models predict novel derivatives of this compound with enhanced bioactivity?
- Methodological Answer : Yes. Chemical software platforms enable virtual screening of derivative libraries. For example, QSAR (Quantitative Structure-Activity Relationship) models trained on pyrimidine analogs can prioritize candidates for synthesis . Molecular docking simulations further refine predictions by assessing binding affinity to target enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
